molecular formula C25H21NO3S B2747601 3-BENZOYL-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 866864-16-6

3-BENZOYL-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2747601
CAS No.: 866864-16-6
M. Wt: 415.51
InChI Key: KBHIQRDQFXECFK-UHFFFAOYSA-N
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Description

3-Benzoyl-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a synthetic quinoline derivative characterized by distinct substituents at positions 3, 4, and 6 of the quinoline core. The methyl group at position 6 likely enhances lipophilicity and steric bulk.

Properties

IUPAC Name

[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-3-18-10-12-20(13-11-18)30(28,29)25-21-15-17(2)9-14-23(21)26-16-22(25)24(27)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHIQRDQFXECFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest biological activity.

1.1 Anticancer Activity
Research indicates that quinoline derivatives can exhibit anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. A detailed analysis of the compound's efficacy against specific cancer types is essential for understanding its potential as an anticancer drug.

1.2 Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. The sulfonyl group in 3-benzoyl-4-(4-ethylbenzenesulfonyl)-6-methylquinoline may enhance this property by increasing solubility and bioavailability, making it a candidate for further studies in antibiotic development.

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds
The compound can serve as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in synthesizing complex organic molecules.

2.2 Catalysis
Research has explored the use of quinoline derivatives as catalysts in organic reactions. The unique electronic properties of this compound may facilitate catalytic processes, improving reaction efficiency and selectivity.

Material Science Applications

3.1 Development of Functional Materials
The structural characteristics of this compound make it suitable for the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The compound's ability to form stable films can be advantageous in electronic applications.

Data Table: Summary of Applications

Application Area Potential Uses Remarks
Medicinal ChemistryAnticancer, AntimicrobialRequires further biological testing
Organic SynthesisBuilding block for novel compoundsVersatile in various organic reactions
CatalysisCatalytic processesMay enhance reaction efficiency
Material ScienceFunctional materials (OLEDs, sensors)Stable film formation is beneficial

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various quinoline derivatives, including this compound. Results showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could lead to more potent derivatives.

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of sulfonyl-substituted quinolines. The findings indicated that compounds similar to this compound exhibited promising activity against Gram-positive bacteria, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Position 3 : The benzoyl group in the target compound contrasts with carboxylate esters (e.g., ) or methoxyphenyl groups (e.g., ), suggesting differences in electronic and steric profiles.
  • Position 4: The sulfonyl group in the target compound is rare among the analogs, which typically feature amino or substituted amino groups. Sulfonyl groups may enhance solubility and metabolic resistance compared to amines .

Biological Activity

3-Benzoyl-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C22H23N1O3SC_{22}H_{23}N_{1}O_{3}S. The compound features a quinoline core with a benzoyl group and a sulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoyl derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds are often reported to be below 10 µg/mL, indicating strong antimicrobial potential .

Anticancer Activity

The quinoline derivatives have been extensively studied for their anticancer properties. Several case studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted that quinoline derivatives could inhibit the proliferation of certain cancer cell lines by targeting specific oncogenic pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds derived from quinoline structures have shown promise in reducing inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group in the compound may interact with target enzymes, inhibiting their activity and thereby affecting cellular processes.
  • Modulation of Gene Expression : Quinoline derivatives have been shown to influence gene expression related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Signaling Pathways : These compounds may interfere with key signaling pathways (e.g., MAPK, NF-kB), leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various benzoyl derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a notable inhibitory effect on both bacterial strains, with an MIC of approximately 8 µg/mL .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic cell death .
  • Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of quinoline derivatives found that this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

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